4-(3,4-Dichlorophenoxy)butanenitrile

Description

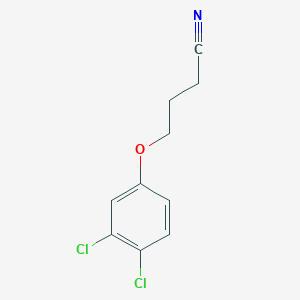

4-(3,4-Dichlorophenoxy)butanenitrile is an organic compound characterized by a butanenitrile backbone substituted with a 3,4-dichlorophenoxy group. Its structure comprises:

- Aromatic moiety: A phenoxy ring with chlorine atoms at the 3 and 4 positions, conferring electron-withdrawing effects and enhanced lipophilicity.

The dichloro substitution likely enhances stability against oxidative degradation compared to non-halogenated analogs.

Properties

IUPAC Name |

4-(3,4-dichlorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIQSFHXHQZNHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCC#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenoxy)butanenitrile typically involves the reaction of 3,4-dichlorophenol with butanenitrile under specific conditions. The reaction can be facilitated by using a strong base such as sodium hydroxide (NaOH) to deprotonate the phenol, followed by the addition of butanenitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dichlorophenoxy)butanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-(3,4-Dichlorophenoxy)butanoic acid

Reduction: 4-(3,4-Dichlorophenoxy)butanamine

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dichlorophenoxy)butanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be employed in the study of biological systems, particularly in understanding the effects of chlorinated phenols on biological processes.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3,4-Dichlorophenoxy)butanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The chlorinated phenol moiety can interact with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-(β-D-Glucopyranosyloxy)-3-hydroxy-2-(hydroxymethyl)-butanenitrile (Compound 13 from Sedum bulbiferum)

Structural Differences :

- Substituents: Compound 13 contains a glucopyranosyloxy group, hydroxyl, and hydroxymethyl groups, making it highly polar .

- Backbone: Both share a butanenitrile core, but the target compound replaces the glucose moiety with a dichlorophenoxy group.

Key Comparisons :

| Property | 4-(3,4-Dichlorophenoxy)butanenitrile | Compound 13 |

|---|---|---|

| Solubility | Likely lipophilic (due to Cl) | Water-soluble (polar groups) |

| Stability | Resistant to hydrolysis | Glycosidic bond acid-labile |

| Biological Role | Potential agrochemical use | Natural product, pharmaceuticals |

Functional Implications :

- The dichlorophenoxy group in the target compound may enhance bioactivity in pest control, whereas Compound 13’s glucose and hydroxyl groups suggest roles in plant defense or medicinal applications .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Differences :

- Backbone: Caffeic acid has a propenoic acid chain vs. the target’s nitrile-containing butane chain.

- Substituents: Caffeic acid features dihydroxybenzene, while the target has dichlorophenoxy .

Key Comparisons :

| Property | This compound | Caffeic Acid |

|---|---|---|

| Reactivity | Nitrile group (nucleophilic addition) | Carboxylic acid (acid-base) |

| Bioactivity | Potential herbicide | Antioxidant, anti-inflammatory |

| Applications | Synthetic intermediates, agrochemicals | Cosmetics, supplements |

Functional Implications :

- The dichloro substitution in the target compound reduces oxidative susceptibility compared to caffeic acid’s phenolic hydroxyls, which are prone to oxidation .

Biological Activity

4-(3,4-Dichlorophenoxy)butanenitrile is a compound that has garnered attention due to its potential biological activities, particularly in agricultural and medicinal contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a butanenitrile group attached to a dichlorophenoxy moiety. This structural configuration is significant as it influences the compound's interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Herbicidal Activity : The compound acts as a synthetic auxin, mimicking natural plant hormones that regulate growth. This leads to uncontrolled growth in target plants, ultimately causing their death.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially inhibiting the growth of certain bacteria and fungi.

- Toxicological Effects : Research indicates that exposure to this compound can lead to cellular damage through oxidative stress and mitochondrial dysfunction.

Case Studies

- Herbicidal Efficacy : A study demonstrated that this compound effectively controlled weed species in agricultural settings. The application resulted in significant reductions in biomass and chlorophyll content in treated plants.

- Toxicological Assessment : In a controlled environment, exposure to varying concentrations of the compound was linked to increased levels of reactive oxygen species (ROS) in mammalian cell lines. This suggests a potential for cytotoxicity at higher doses.

Data Table: Summary of Biological Activities

Toxicological Profile

The toxicity profile of this compound has been assessed through various studies:

- Acute Toxicity : Symptoms observed include gastrointestinal distress, respiratory issues, and neurological effects following high-dose exposure.

- Chronic Exposure Risks : Long-term exposure may lead to organ damage, particularly affecting liver function and metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.